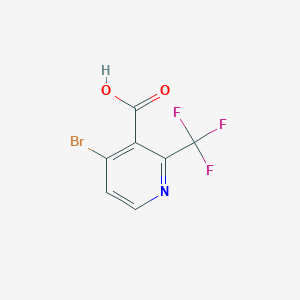
4-Bromo-2-(trifluoromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H3BrF3NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 2 of the pyridine ring are replaced by a bromine atom and a trifluoromethyl group, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-2-(trifluoromethyl)nicotinic acid typically involves several steps, including acylation, cyclization, and hydrolysis. One common method uses trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials . The reaction conditions are as follows:
Acylation: Vinyl ethyl ether and trifluoroacetyl chloride are stirred together with a catalyst at a temperature range of -10°C to 30°C for 3 to 7 hours.
Cyclization: The resulting product undergoes cyclization to form the desired pyridine ring structure.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
For industrial production, the process is optimized for high yield and purity. The raw materials used are relatively inexpensive and easily obtainable, making the method suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .
Aplicaciones Científicas De Investigación
4-Bromo-2-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-(trifluoromethyl)nicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Picolinic Acid (2-pyridinecarboxylic acid)
- Nicotinic Acid (3-pyridinecarboxylic acid)
- Isonicotinic Acid (4-pyridinecarboxylic acid)
Uniqueness
4-Bromo-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring. These substituents impart distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives .
Propiedades
Fórmula molecular |
C7H3BrF3NO2 |
|---|---|
Peso molecular |
270.00 g/mol |
Nombre IUPAC |
4-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrF3NO2/c8-3-1-2-12-5(7(9,10)11)4(3)6(13)14/h1-2H,(H,13,14) |
Clave InChI |
HHOXUWGLPGWXEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Br)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















